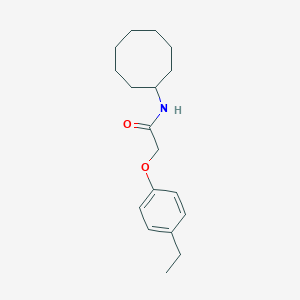
N-cyclooctyl-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-(4-ethylphenoxy)acetamide, also known as CR665, is a novel compound that has been synthesized and investigated for its potential applications in scientific research. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological and pathological processes, including pain, inflammation, anxiety, and depression.
Applications De Recherche Scientifique
N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been investigated for its potential applications in various scientific research fields, including pain management, inflammation, anxiety, and depression. In preclinical studies, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. It has also been reported to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Moreover, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression.
Mécanisme D'action
N-cyclooctyl-2-(4-ethylphenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of FAAH, which is an enzyme that hydrolyzes endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-cyclooctyl-2-(4-ethylphenoxy)acetamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the brain and peripheral tissues. The activation of cannabinoid receptors leads to various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic and antidepressant effects.
Biochemical and physiological effects:
N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which in turn modulate various physiological processes. In preclinical studies, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit potent analgesic effects, reduce inflammation, and exhibit anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclooctyl-2-(4-ethylphenoxy)acetamide in lab experiments is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, N-cyclooctyl-2-(4-ethylphenoxy)acetamide does not inhibit other enzymes such as fatty acid binding proteins (FABPs) or monoacylglycerol lipase (MAGL), which can complicate the interpretation of results. However, one of the limitations of using N-cyclooctyl-2-(4-ethylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for the investigation of N-cyclooctyl-2-(4-ethylphenoxy)acetamide. One area of interest is the potential use of N-cyclooctyl-2-(4-ethylphenoxy)acetamide in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to manage with current therapies. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-cyclooctyl-2-(4-ethylphenoxy)acetamide in humans, which could inform the development of clinical trials. Additionally, the investigation of the effects of N-cyclooctyl-2-(4-ethylphenoxy)acetamide on other physiological processes, such as appetite and sleep, could provide further insight into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-2-(4-ethylphenoxy)acetamide involves the reaction of cyclooctylamine with 4-ethylphenyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester with sodium hydroxide. The final product is obtained after purification by column chromatography. This method has been reported to yield N-cyclooctyl-2-(4-ethylphenoxy)acetamide in high purity and yield.
Propriétés
Formule moléculaire |
C18H27NO2 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-cyclooctyl-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C18H27NO2/c1-2-15-10-12-17(13-11-15)21-14-18(20)19-16-8-6-4-3-5-7-9-16/h10-13,16H,2-9,14H2,1H3,(H,19,20) |
Clé InChI |
ACCBCVIRBHOGFU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)
![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)
![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)
![3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B297359.png)
![(Z)-2-((4-((7-(2-chlorophenyl)-9-oxo-5H-benzo[h]thiazolo[2,3-b]quinazolin-10(6H,7H,9H)-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzonitrile](/img/structure/B297360.png)
![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)
![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)




amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)